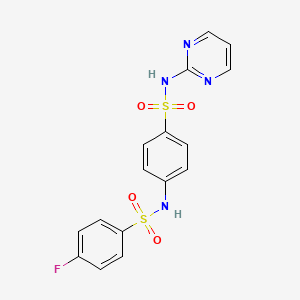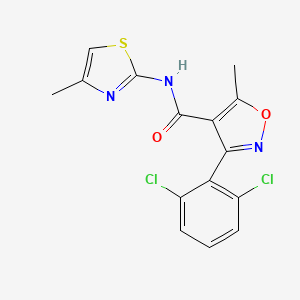![molecular formula C24H22N2O5S B3470026 N~9~-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3470026.png)
N~9~-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE
Overview
Description
N~9~-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N9-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 9H-xanthene-9-carboxylic acid with 4-(morpholinosulfonyl)phenylamine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N~9~-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N~9~-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological research for studying microbial inhibition.
Mechanism of Action
The mechanism of action of N9-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and proteins involved in microbial and fungal growth, contributing to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
N~9~-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE can be compared with other sulfonamide derivatives such as:
4-chloro-N-[4-(morpholinosulfonyl)phenyl]benzamide: This compound also exhibits antimicrobial and anticancer properties but differs in its chemical structure and specific biological activities.
N-(4-(morpholinosulfonyl)phenyl)acetamide: Similar in structure, this compound is used in various biological and chemical applications.
The uniqueness of N9-[4-(MORPHOLINOSULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE lies in its xanthene core, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c27-24(23-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)23)25-17-9-11-18(12-10-17)32(28,29)26-13-15-30-16-14-26/h1-12,23H,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOXDJITWFXROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B3469943.png)

![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B3469957.png)

![3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3469970.png)
![3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3469971.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B3469972.png)
![3,4-DIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3469978.png)
![2-(2-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B3469985.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3470010.png)
![1,3-dimethyl-7-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3470025.png)
![N-{2,5-dimethoxy-4-[(2-thienylacetyl)amino]phenyl}benzamide](/img/structure/B3470047.png)
![2-Methoxy-4-(methylsulfanyl)-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B3470052.png)
![N-{4-[(cyclohexylcarbonyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3470057.png)
